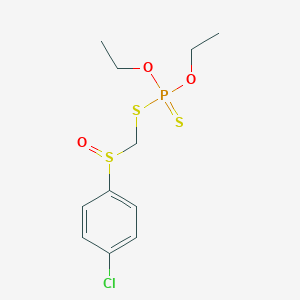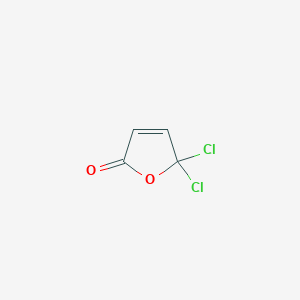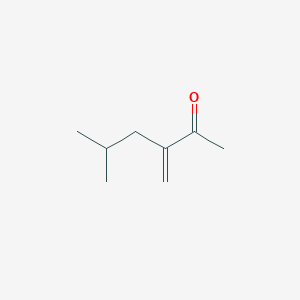
Carbofenothion sulfoxide
Übersicht
Beschreibung
Carbofenothion sulfoxide (CFSO), a synthetic organophosphorus pesticide, is a potent inhibitor of cholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. CFSO is used in agricultural and industrial applications, as well as in laboratory experiments. It is a highly toxic compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Glycosylation Reactions
Carbofenothion sulfoxide plays a significant role in carbohydrate chemistry, particularly in glycosylation reactions. It is used as a glycosyl donor and an activation reagent in constructing glycosidic bonds. This application has been extensively explored, demonstrating the utility of sulfoxide in carbohydrate synthesis (Zeng, Liu, Chen, Zhao, Meng, & Wan, 2018).
Detoxification Studies
In research on organophosphorus insecticide detoxification, this compound, as a metabolite of carbophenothion, is reduced back to carbophenothion. This process, which involves rat liver enzymes, is important for understanding the toxicity amelioration of these compounds (DeBaun & Menn, 1976).
Sulfoxide in Organic Chemistry
Sulfoxides, including this compound, are involved in various organic reactions. They are integral in the synthesis of biologically relevant products like sulfoxides, sulfones, and disulfides, all of which are present in many drugs and possess biologically significant properties (Barattucci, Aversa, Mancuso, Salerno, & Bonaccorsi, 2018).
Photocatalysis in Organic Synthesis
This compound is used in photocatalyzed organic synthesis, particularly in sulfoxidation and sulfenylation transformations. This method demonstrates compatibility with late-stage pharmaceuticals and sugar derivatives, offering a practical approach for the synthesis of sulfoxide/sulfide-containing compounds (Li, Wang, & Jiang, 2017).
Carbohydrate Synthesis Mechanisms
Further exploring its role in carbohydrate chemistry, this compound is used in diverse transformations, acting as activators and precursors in glycosylation reactions. These mechanisms are critical for the development of more efficient carbohydrate synthesis using sulfoxide-based methods (Fascione, Brabham, & Turnbull, 2016).
Other Applications
- This compound's derivatives have been used in permethylation of complex carbohydrates, playing a significant role in determining the chemical structure of complex carbohydrates (Hakomori, 1964).
- In the study of tau hyperphosphorylation, derivatives of this compound, like Dimethyl sulfoxide, have been used to investigate their impact on tau phosphorylation, which is significant for understanding Alzheimer's disease (Julien, Marcouiller, Bretteville, El Khoury, Baillargeon, Hébert, & Planel, 2012).
- In green chemistry, sulfoxides and sulfones have been utilized as solvents in the glycosidation of carbohydrates, demonstrating their effectiveness in sustainable chemical processes (Ludot, Estrine, Bras, Hoffmann, Marinković, & Muzart, 2013).
Wirkmechanismus
Target of Action
Carbophenothion Sulfoxide, also known as Carbofenothion sulfoxide, primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the cholinergic synapse .
Mode of Action
Carbophenothion Sulfoxide acts as an acetylcholinesterase inhibitor . By inhibiting the activity of acetylcholinesterase, it disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Carbophenothion Sulfoxide is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, which can cause a range of downstream effects, including overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
It’s known that organophosphates, the class of compounds to which carbophenothion sulfoxide belongs, are generally well-absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
The inhibition of acetylcholinesterase by Carbophenothion Sulfoxide leads to an overstimulation of the nervous system, which can result in a range of symptoms, including nausea, vomiting, diarrhea, abdominal cramps, excessive salivation, and difficulty breathing . In severe cases, it can lead to seizures, loss of consciousness, and even death .
Action Environment
The action, efficacy, and stability of Carbophenothion Sulfoxide can be influenced by various environmental factors. For instance, its effectiveness as an acetylcholinesterase inhibitor can be affected by the presence of other chemicals, temperature, and pH . Furthermore, its stability and persistence in the environment can be influenced by factors such as sunlight, temperature, and soil composition .
Safety and Hazards
Carbofenothion sulfoxide is highly toxic. The estimated fatal oral dose is 0.6 g for a 150 lb. (70 kg) person . It is an indirect cholinesterase inhibitor, meaning its effects are on the nervous system . It is classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification .
Zukünftige Richtungen
While specific future directions for Carbofenothion sulfoxide are not mentioned in the search results, the broader field of organophosphates, to which this compound belongs, continues to be an area of active research. This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the investigation of their environmental impact .
Biochemische Analyse
Biochemical Properties
It is known that Carbophenothion, the parent compound, is an organophosphorus compound that acts as an acetylcholinesterase inhibitor
Cellular Effects
Organophosphates like Carbophenothion are known to disrupt signal transduction at the cholinergic synapse . This disruption can have widespread effects on cellular function and can be lethal .
Molecular Mechanism
It is known that Carbophenothion, the parent compound, acts through inhibition of acetylcholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters .
Metabolic Pathways
It is known that Carbophenothion, the parent compound, undergoes methylation, sulfoxidation, and ring-hydroxylation of liberated 4-chlorothiophenol .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864763 | |
| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17297-40-4 | |
| Record name | Carbophenothion sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)

![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)